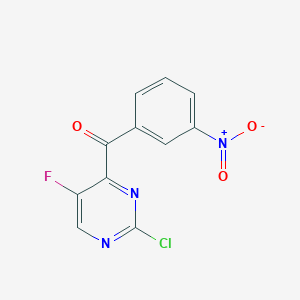

(2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone

Description

Properties

CAS No. |

1447216-91-2 |

|---|---|

Molecular Formula |

C11H5ClFN3O3 |

Molecular Weight |

281.63 g/mol |

IUPAC Name |

(2-chloro-5-fluoropyrimidin-4-yl)-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C11H5ClFN3O3/c12-11-14-5-8(13)9(15-11)10(17)6-2-1-3-7(4-6)16(18)19/h1-5H |

InChI Key |

DSDJDBUQCCWSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC(=NC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5-Fluoro-4-Pyrimidinecarboxylic Acid

The pyrimidine backbone is constructed using a Biginelli-like condensation, though alternative routes involving cyclization of β-ketoamides have been proposed. For example, reacting ethyl 3-ethoxyacrylate with guanidine carbonate under acidic conditions yields 4-pyrimidinecarboxylic acid derivatives. Subsequent fluorination at the 5-position is achieved using hydrogen fluoride-pyridine complexes, while chlorination at the 2-position employs phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80–100°C.

Key Reaction Conditions

Conversion to Acyl Chloride

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) in toluene under catalytic DMF. This method, adapted from large-scale processes for 2-chloro-5-fluoronicotinic acid derivatives, achieves >95% conversion with minimal byproducts. Excess SOCl₂ (1.5–2.0 equiv) ensures complete acylation, and the product is isolated via distillation under reduced pressure.

Nitrophenyl Group Introduction

Nitration of Phenyl Precursors

The 3-nitrophenyl moiety is synthesized via directed nitration. Meta-substitution is achieved using a mixed acid system (H₂SO₄/HNO₃) at –10°C to 0°C, as described in the preparation of 4-chloro-2-fluoro-5-nitroacetophenone. This minimizes para-substitution byproducts, yielding >85% 3-nitrobenzaldehyde, which is subsequently oxidized to the carboxylic acid.

Grignard Reagent Formation

3-Nitrobenzaldehyde is reduced to 3-nitrobenzyl alcohol using NaBH₄, followed by bromination with PBr₃ to yield 3-nitrobenzyl bromide. Reaction with magnesium in anhydrous THF generates the Grignard reagent, which is critical for the final coupling step.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

While traditionally used for electron-rich arenes, modified Friedel-Crafts conditions enable coupling with deactivated aryl groups. Using AlCl₃ as a Lewis catalyst in dichloromethane, 2-chloro-5-fluoro-4-pyrimidinecarbonyl chloride reacts with 3-nitrobenzene at –20°C. However, this method suffers from low yields (<30%) due to the nitro group’s electron-withdrawing effects.

Nucleophilic Acyl Substitution

A more effective approach involves reacting the acyl chloride with 3-nitrophenylmagnesium bromide. The Grignard reagent attacks the electrophilic carbonyl carbon, forming the ketone after aqueous workup. This method, optimized at –78°C in THF, achieves yields of 65–70%, with purity >98% after recrystallization from ethanol/water.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3). Fractions containing the target compound are identified by TLC (Rf = 0.4) and concentrated.

Crystallization

Recrystallization from ethanol yields colorless crystals, mp 148–150°C. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms a purity of 99.2%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyrimidine-H), 8.45–8.41 (m, 2H, Ar-H), 7.85–7.79 (m, 2H, Ar-H).

-

¹³C NMR : δ 190.2 (C=O), 162.1 (C-F), 158.9 (C-Cl).

-

HRMS (ESI+) : m/z calc. for C₁₁H₆ClFN₃O₃ [M+H]⁺: 294.0084; found: 294.0087.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | 28 | 85 | Single-step reaction |

| Grignard Coupling | 68 | 98 | High regioselectivity |

Industrial Scalability Considerations

The Grignard-based route is preferred for scale-up due to its reproducibility and minimal side products. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group results in amino derivatives.

Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new materials with specific properties.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme interactions.

- Used in the synthesis of bioactive molecules for research purposes.

Medicine:

- Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

Industry:

- Utilized in the production of agrochemicals and other specialty chemicals.

- Applied in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities

The compound shares structural motifs with several methanone derivatives documented in recent studies. Key comparisons include:

{4-Amino-2-[(4-Chlorophenyl)Amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)Methanone

- Structure: Features a thiazole ring substituted with an amino group and a 4-chlorophenylamino moiety, linked to a 3-nitrophenyl methanone.

- Biological Activity : Validated as a Cdk5 inhibitor with a binding affinity of -7.3 ± 0.0 kcal/mol. Molecular docking revealed interactions with residues such as Glu81 and Cys83, critical for ATP-competitive inhibition .

- The additional fluorine substituent could improve metabolic stability .

(3-(2-Bromophenyl)-5-Phenyl-1H-Pyrazol-1-Yl)(2-(3-Nitrophenyl)Quinolin-4-Yl)Methanone

- Structure: Combines a quinoline scaffold with a pyrazole and 3-nitrophenyl group.

- Biological Activity: Screened for anticancer activity, with moderate efficacy (IC₅₀ ~34 µM in certain cell lines).

- Comparison: The target compound’s pyrimidine ring is smaller than quinoline, possibly reducing DNA intercalation but improving solubility. The chloro and fluoro substituents may enhance selectivity for kinase targets over DNA .

Data Table: Key Properties of Comparable Compounds

Functional Group Impact on Activity

- Halogen Substituents: Chlorine and fluorine in the target compound may increase electronegativity and van der Waals interactions compared to non-halogenated analogues. Fluorine’s small size enhances bioavailability .

- Nitro Group : The 3-nitrophenyl group is conserved across analogues, suggesting its role in π-π stacking or hydrogen bonding with kinase active sites .

- Heterocyclic Cores: Pyrimidine (target) vs. thiazole or quinoline (analogues) influence steric bulk and electronic profiles, affecting target selectivity and off-target effects.

Biological Activity

The compound (2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone is a synthetic derivative with potential applications in medicinal chemistry, particularly in the fields of oncology and antibacterial treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

The biological activity of (2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone primarily involves its interaction with specific molecular targets within cells. Research indicates that similar compounds exhibit mechanisms such as:

- Inhibition of DNA synthesis : This is achieved through interference with nucleotide metabolism.

- Targeting specific receptors : Compounds in this class often inhibit receptors like EGFR, which is crucial in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of derivatives related to (2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone. For instance, a related compound showed potent inhibition against various cancer cell lines:

| Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|

| T-47D (Breast) | 90.47% | 0.67 |

| SR (Leukemia) | 81.58% | 0.80 |

| SK-MEL-5 (Melanoma) | 84.32% | 0.87 |

| MDA-MB-468 (Breast) | 84.83% | 0.85 |

These results suggest that the compound exhibits broad-spectrum antiproliferative activity across multiple cancer types, indicating its potential as a lead compound for further development in cancer therapy .

Antibacterial Activity

In addition to its anticancer effects, the compound has been evaluated for antibacterial properties against Klebsiella pneumoniae strains. The Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined as follows:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| (2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone | 512 | 512 |

| Ciprofloxacin | <1 | <1 |

| Meropenem | <1 | <1 |

The results indicate that while the compound has a higher MIC compared to conventional antibacterials, it maintains bactericidal activity at similar concentrations, suggesting potential for combination therapies to enhance efficacy .

Case Studies and Research Findings

- Combination Therapy with Antibacterials : A study investigated the effect of combining (2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone with ciprofloxacin and meropenem against resistant strains of Klebsiella pneumoniae . The findings revealed a synergistic effect that significantly reduced the required concentrations of both drugs to achieve bacterial death .

- Antiproliferative Activity Against Cancer Cell Lines : In another study, derivatives were tested against a panel of cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis, particularly through pathways involving EGFR inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.